molecular formula C22H23N5NaO2 B2356870 GSK-J2 sodium salt

GSK-J2 sodium salt

Cat. No.: B2356870
M. Wt: 412.4 g/mol
InChI Key: LFPRQFGWKMRKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-J2 sodium salt is a bioactive small molecule that serves as a negative control compound for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and is known for its poor inhibition of the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This compound is primarily used in scientific research to study the effects of histone demethylation and transcriptional regulation.

Preparation Methods

The synthesis of GSK-J2 sodium salt involves several steps, starting with the preparation of the pyridine regio-isomer. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GSK-J2 sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-J2 sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

GSK-J2 sodium salt exerts its effects by acting as a negative control for GSK-J1. It poorly inhibits the histone H3 lysine 27 (H3K27) demethylase JMJD3, with an IC₅₀ greater than 100 μM . This allows researchers to study the specific effects of histone demethylation without significant inhibition of JMJD3. The molecular targets and pathways involved include the regulation of gene expression through histone modification.

Properties

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRQFGWKMRKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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